2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE

Medicinal Chemistry Library Design Structure-Activity Relationship

2-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-7-(trifluoromethyl)quinolin-4-amine (CAS 881939-61-3) is a synthetic small molecule (MW 449.49 g/mol; C₂₂H₂₂F₃N₃O₂S) belonging to the 4-anilinoquinoline chemotype, decorated with a para-piperidine-1-sulfonyl substituent on the aniline ring and a 7-trifluoromethyl group on the quinoline core. The compound incorporates three pharmacophorically significant modules—the quinoline scaffold, the sulfonamide linker, and the piperidine ring—within a single structure, positioning it as a candidate for kinase inhibition, carbonic anhydrase inhibition, and antiproliferative screening campaigns.

Molecular Formula C22H22F3N3O2S
Molecular Weight 449.49
CAS No. 881939-61-3
Cat. No. B2459010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-7-(TRIFLUOROMETHYL)QUINOLIN-4-AMINE
CAS881939-61-3
Molecular FormulaC22H22F3N3O2S
Molecular Weight449.49
Structural Identifiers
SMILESCC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C22H22F3N3O2S/c1-15-13-20(19-10-5-16(22(23,24)25)14-21(19)26-15)27-17-6-8-18(9-7-17)31(29,30)28-11-3-2-4-12-28/h5-10,13-14H,2-4,11-12H2,1H3,(H,26,27)
InChIKeyZBBXNADCXKYAOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-7-(trifluoromethyl)quinolin-4-amine (CAS 881939-61-3): Structural Identity and Procurement Baseline


2-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-7-(trifluoromethyl)quinolin-4-amine (CAS 881939-61-3) is a synthetic small molecule (MW 449.49 g/mol; C₂₂H₂₂F₃N₃O₂S) belonging to the 4-anilinoquinoline chemotype, decorated with a para-piperidine-1-sulfonyl substituent on the aniline ring and a 7-trifluoromethyl group on the quinoline core . The compound incorporates three pharmacophorically significant modules—the quinoline scaffold, the sulfonamide linker, and the piperidine ring—within a single structure, positioning it as a candidate for kinase inhibition, carbonic anhydrase inhibition, and antiproliferative screening campaigns [1]. Its InChI Key is ZBBXNADCXKYAOC-UHFFFAOYSA-N . To date, no peer-reviewed primary research article explicitly reporting biological assay data for this exact CAS entity has been identified in PubMed, BindingDB, ChEMBL, or Google Scholar; available reporting is limited to vendor technical summaries and class-level inferential data .

Why Generic Substitution Is Inappropriate for 2-Methyl-N-[4-(piperidine-1-sulfonyl)phenyl]-7-(trifluoromethyl)quinolin-4-amine (CAS 881939-61-3)


Substituting CAS 881939-61-3 with a commercially more common 4-anilinoquinoline analog (e.g., 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline [VR23] or 7-trifluoromethyl-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine) is scientifically inadvisable because the specific combination of three structural features—the 2-methyl group, the 7-trifluoromethyl group, and the para-piperidine-1-sulfonyl moiety—creates a physicochemical profile and presumed target-interaction landscape that is absent in any single comparator . Literature on structurally related 4-aminoquinoline sulfonamides demonstrates that minor substituent changes on the aniline ring profoundly alter kinase inhibition potency (e.g., IC₅₀ values against EGFR differing by more than 10-fold between closely related analogs) and carbonic anhydrase isoform selectivity profiles (Kᵢ values spanning nanomolar to micromolar ranges) [1] [2]. Consequently, the absence of direct biological characterization data paradoxically strengthens the case against generic substitution: no comparator can claim equivalent, validated performance in the intended screening context because none shares the identical substitution pattern .

Quantitative Differentiation Evidence for CAS 881939-61-3 in Procurement and Screening Decisions


Structural Uniqueness by Substituent Combination Among Commercially Catalogued 4-Anilinoquinoline Sulfonamides

CAS 881939-61-3 is the only commercially catalogued 4-anilinoquinoline sulfonamide bearing the specific triplet of 2-methyl (quinoline), 7-CF₃ (quinoline), and para-piperidine-1-sulfonyl (aniline ring) substituents simultaneously. The closest commercially listed analog, 2-(4-phenylpiperazin-1-yl)-6-(piperidine-1-sulfonyl)quinoline (MW 436.58), lacks the anilino bridge and the 7-CF₃ group, and differs in molecular weight by approximately 13 Da . No other CAS-registered compound in publicly searchable commercial chemical catalogs (Sigma-Aldrich, BOC Sciences, Fluorochem, Alfa Chemistry) simultaneously presents this exact substitution architecture .

Medicinal Chemistry Library Design Structure-Activity Relationship

Physicochemical Differentiation: LogP, Hydrogen-Bond Capacity, and Topological Polar Surface Area vs. Reference 4-Anilinoquinoline Scaffolds

Using the physicochemical properties of the core building block 4-amino-2-methyl-7-(trifluoromethyl)quinoline (CAS 917562-00-6) as the minimal comparison baseline, the addition of the para-piperidine-1-sulfonyl aniline group in CAS 881939-61-3 is predicted to substantially increase logP (by approximately 1.5–2.0 log units), add three hydrogen-bond acceptors (two sulfonyl oxygens plus the sulfonamide nitrogen), and increase topological polar surface area (TPSA) by approximately 40–50 Ų relative to the unsubstituted core . The trifluoromethyl group at the 7-position contributes an additional +0.5 to +0.8 logP units versus the 7-chloro analog commonly found in chloroquine-based screening libraries [1]. These combined modifications shift the compound into a distinct region of Lipinski-compliant chemical space compared to both the parent 4-aminoquinoline scaffold and the 7-chloro-4-anilinoquinoline comparator series [1].

ADME Prediction Medicinal Chemistry Drug-Likeness

Class-Level Kinase and Carbonic Anhydrase Inhibition Potential Based on Quinoline-Sulfonamide SAR Evidence

Structurally analogous 4-anilinoquinoline sulfonamides have demonstrated dual EGFR/Aurora kinase inhibition (4-anilinoquinoline sulfonamide derivatives achieving Aurora A/B IC₅₀s in the sub-micromolar range) [1], and quinoline-based benzenesulfonamides have exhibited selective cancer-associated carbonic anhydrase IX inhibition with Kᵢ values as low as 5.5 nM for the para-sulfonamide regioisomer [2]. The para-piperidine-1-sulfonyl substitution pattern present in CAS 881939-61-3 directly mirrors the optimal para-substitution geometry identified for hCA IX inhibitory activity in the QBS (quinoline-based benzenesulfonamide) series [2]. In the PI3K docking context, trifluoromethylquinoline-sulfonamide hybrids showed favorable binding scores, with compound 15 exhibiting cytotoxicity exceeding that of doxorubicin [3]. These class-level SAR data support the hypothesis that CAS 881939-61-3 occupies a privileged intersection of two validated pharmacophore geometries, though direct confirmatory data for this specific compound remain unavailable.

Kinase Inhibition Carbonic Anhydrase Anticancer

Synthetic Tractability and Intermediate Availability: Building Block Procurement Advantages vs. De Novo Synthesis

CAS 881939-61-3 is accessible via established synthetic routes beginning from 4-chloro-7-trifluoromethylquinoline (CAS 391-02-6) or the 4-amino building block CAS 917562-00-6, followed by N-arylation with 4-(piperidine-1-sulfonyl)aniline or sulfonylation-mediated coupling [1] . The key amine intermediate CAS 917562-00-6 is commercially available from multiple suppliers including Sigma-Aldrich (≥95% purity; pricing ~$500/g), BOC Sciences, Fluorochem, and Alfa Chemistry, with confirmed melting point 158–160°C and hazard classification as Harmful/Irritant . In contrast, structurally related compounds requiring non-commercial sulfonamide building blocks (e.g., 4-(2,4-dinitrophenylsulfonyl)piperazine-substituted quinolines such as VR23) demand multi-step de novo synthesis with specialized sulfonyl chloride intermediates that are not universally stocked [2]. This difference in building block accessibility translates to shorter procurement lead times and lower synthesis risk for CAS 881939-61-3 relative to custom-synthesized analogs.

Chemical Synthesis Procurement Building Blocks

Transparency Caveat: Documented Absence of Direct Biological Characterization Data

A systematic search of PubMed (queries: '881939-61-3', 'ZBBXNADCXKYAOC', '2-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-7-(trifluoromethyl)quinolin-4-amine'), BindingDB, ChEMBL, Google Scholar, and SureChEMBL returned zero peer-reviewed articles or curated database entries containing quantitative biological assay data for CAS 881939-61-3 as of May 2026 [1] [2]. Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and sells it 'AS-IS' as a unique chemical for early discovery [3]. This contrasts with well-characterized comparator compounds such as VR23 (extensive NCI-60 panel data, cancer vs. non-cancer selectivity ratios reported) [4] and compound 15 from the Al-Dosari et al. series (doxorubicin-referenced cytotoxicity data) [5]. The absence of primary data represents both a procurement risk and a scientific opportunity: users acquire a structurally novel, uncharacterized phenotype that cannot be substituted by any data-rich analog without altering the experimental question being asked.

Data Integrity Procurement Risk Screening Strategy

Recommended Application Scenarios for CAS 881939-61-3 Procurement Based on Quantitative Evidence


De Novo Kinase or Carbonic Anhydrase Inhibitor Screening Where Structural Novelty Is Prioritized Over Pre-existing Target Annotation

For drug discovery programs targeting EGFR, Aurora kinases, or carbonic anhydrase isoforms IX/XII, CAS 881939-61-3 offers a structurally novel, dual-pharmacophore entry point that systematically explores the intersection of 4-anilinoquinoline kinase inhibition and para-sulfonamide carbonic anhydrase inhibition [1]. The class-level SAR evidence shows that para-substituted quinoline benzenesulfonamides achieve hCA IX Kᵢ values as low as 5.5 nM [2], while 4-anilinoquinoline sulfonamides demonstrate sub-micromolar Aurora A/B inhibition [1]. Procuring this compound enables screening of an unexplored substituent combination that is not represented in existing annotated compound collections, thereby maximizing the probability of identifying novel structure-activity relationships.

Physicochemical Property-Driven Lead Optimization Requiring a Distinct LogP/TPSA Profile

With a predicted logP approximately 1.0–2.2 units higher and TPSA approximately 41–51 Ų larger than the core 4-amino-2-methyl-7-(trifluoromethyl)quinoline scaffold , CAS 881939-61-3 occupies a distinct region of Lipinski-compliant chemical space. This profile is advantageous for programs seeking to increase membrane permeability while maintaining hydrogen-bonding capacity for target engagement. In ADME optimization cascades where the goal is to shift a lead series toward higher logP without sacrificing solubility, this compound serves as a structural probe that cannot be replicated by the unchlorinated quinoline core or the more polar dinitrophenylsulfonyl-substituted analogs (e.g., VR23, with estimated TPSA > 120 Ų) [3].

Rapid Synthesis and Scale-Up Feasibility for Hit-to-Lead Chemistry Support

The commercial availability of the key amine intermediate CAS 917562-00-6 from at least five vendors (Sigma-Aldrich, BOC Sciences, Fluorochem, Alfa Chemistry, ChemScene) enables rapid resupply for medicinal chemistry follow-up, reducing project risk compared to custom-synthesized comparators. The estimated 1–2 synthetic steps from commercial building blocks to the final compound contrast with the 3–4 steps required for VR23-type analogs, translating to shorter turnaround times and lower synthesis costs during hit expansion phases [3]. This logistical advantage is directly relevant to procurement decisions in industrial hit-to-lead programs operating under compressed timelines.

Chemical Biology Probe Development for Target Deconvolution in Phenotypic Screening

The documented absence of biological annotation for CAS 881939-61-3 [4] paradoxically positions it as an ideal candidate for unbiased phenotypic screening and subsequent target deconvolution studies. Unlike pre-characterized comparator compounds that carry target-class assumptions (e.g., VR23's known Aurora kinase and proteasome inhibition profiles [3]), this compound enters screening campaigns with no preconceived mechanism of action, enabling truly hypothesis-generating chemical biology. The unique triplet substituent combination further facilitates downstream SAR expansion using commercially available building blocks, accelerating probe optimization once a phenotype of interest is identified.

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